2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride

CNS depression sedative-hypnotic screening tetralone SAR

2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride (CAS 93477-40-8, molecular formula C₁₇H₂₄ClNO, molecular weight 293.8 g/mol) is a synthetic hydrochloride salt of a Mannich base belonging to the 2-piperidinomethyl-1-tetralone class. Its core structure consists of a 1-tetralone scaffold bearing a 3-methyl substituent and a piperidinomethyl group at the 2-position.

Molecular Formula C17H24ClNO
Molecular Weight 293.8 g/mol
CAS No. 93477-40-8
Cat. No. B13782100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride
CAS93477-40-8
Molecular FormulaC17H24ClNO
Molecular Weight293.8 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2C(=O)C1C[NH+]3CCCCC3.[Cl-]
InChIInChI=1S/C17H23NO.ClH/c1-13-11-14-7-3-4-8-15(14)17(19)16(13)12-18-9-5-2-6-10-18;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H
InChIKeyNRHABKJLOWHDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperidinomethyl-3-methyl-1-tetralone Hydrochloride (CAS 93477-40-8): Chemical Class, Source Availability, and Procurement Profile


2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride (CAS 93477-40-8, molecular formula C₁₇H₂₄ClNO, molecular weight 293.8 g/mol) is a synthetic hydrochloride salt of a Mannich base belonging to the 2-piperidinomethyl-1-tetralone class [1]. Its core structure consists of a 1-tetralone scaffold bearing a 3-methyl substituent and a piperidinomethyl group at the 2-position . First synthesized and pharmacologically characterized in 1964 by Horii and colleagues as part of a systematic structure–activity relationship (SAR) investigation of central nervous system (CNS) depressants [2], this compound is distinct from the broader class of 4‑aryl‑4‑hydroxy‑piperidinomethyl tetralone derivatives, which were developed later for combined CNS and antimicrobial applications [3].

Why Generic Substitution of 2-Piperidinomethyl-3-methyl-1-tetralone Hydrochloride with Unsubstituted or 4-Aryl-Hydroxy Analogs Fails to Replicate Pharmacological Activity


Although the broader 2-piperidinomethyl-1-tetralone chemical class encompasses multiple analogs, their biological activity is exquisitely sensitive to structural modifications at the 3-position of the tetralone ring. In the foundational 1964 structure–activity relationship (SAR) study by Horii et al., the 3-methyl-substituted analog (compound III) was found to be the only derivative that retained CNS depressant activity comparable to the parent 2-piperidinomethyl-1-tetralone (compound I); all other structural variants tested exhibited markedly reduced activity [1]. This finding establishes that simple substitution of compound III with the unsubstituted parent or any other in-class analog cannot be assumed to preserve pharmacological potency. Furthermore, the N‑substitution environment differs fundamentally from later-generation 4‑aryl‑4‑hydroxy‑piperidinomethyl tetralone derivatives (e.g., DE2507782A1 series), which incorporate a distinct pharmacophore conferring additional antimicrobial properties absent from the simpler 2‑piperidinomethyl‑3‑methyl scaffold [2]. Consequently, for any research or industrial application requiring the specific CNS depressant activity profile documented for 2‑piperidinomethyl‑3‑methyl‑1‑tetralone, generic interchange with other tetralone‑piperidine Mannich bases is not supported by the available evidence.

Quantitative Evidence Guide: Comparator-Anchored Differentiation of 2-Piperidinomethyl-3-methyl-1-tetralone Hydrochloride (CAS 93477-40-8)


Comparative CNS Depressant Activity: 3-Methyl Substitution Is Required to Maintain Potency on Par with the Parent 2-Piperidinomethyl-1-tetralone

In a panel of 2-piperidinomethyl-1-tetralone analogs evaluated for CNS depressant activity, 2-piperidinomethyl-3-methyl-1-tetralone (compound III) was the only derivative that exhibited activity comparable to the parent compound, 2-piperidinomethyl-1-tetralone (compound I). All other structural modifications tested resulted in reduced depressant effects [1]. The assays comprised acute toxicity testing, potentiation of methylhexabital-induced narcosis, and protection against electroshock-induced convulsions in mice, providing a multi-endpoint assessment of CNS depression [2]. Precise numerical values (e.g., ED₅₀ for narcosis potentiation or convulsion protection) are not extractable from the currently available abstract and metadata; the study's full Japanese-language paper (Yakugaku Zasshi 1964;84(5):395–399) may contain the underlying tabular data.

CNS depression sedative-hypnotic screening tetralone SAR

Structural Differentiation from 4-Aryl-4-Hydroxy-Piperidinomethyl Tetralones: Pharmacophore and Activity Spectrum Divergence

2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride bears a simple piperidinomethyl substituent at the 2-position and a methyl group at the 3-position of the tetralone ring [1]. In contrast, the structurally related but pharmacologically distinct 4‑aryl‑4‑hydroxy‑piperidinomethyl tetralone derivatives (e.g., those disclosed in DE2507782A1) feature a 4‑hydroxy‑4‑aryl substituent on the piperidine ring, which introduces combined CNS depressant and microbicidal activity [2]. The absence of the 4‑aryl‑4‑hydroxy motif on the piperidine ring of the target compound implies that its biological activity profile is restricted to the CNS domain without the antimicrobial activity reported for the 4‑aryl‑4‑hydroxy subclass [2].

Mannich base pharmacophore CNS vs. antimicrobial selectivity medicinal chemistry differentiation

Physicochemical Identity Confirmation via Orthogonal Database Cross-Referencing: Distinguishing the Authentic Hydrochloride Salt from Isobaric or Isomeric Contaminants

The hydrochloride salt of 2‑piperidinomethyl‑3‑methyl‑1‑tetralone has a well-defined chemical identity confirmed by multiple authoritative databases. PubChem (CID 56641) reports the exact mass as 293.1546421 Da for the parent ion, a molecular weight of 293.8 g/mol for the hydrochloride salt, exactly one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. The canonical SMILES (CC1CC2=CC=CC=C2C(=O)C1C[NH+]3CCCCC3.[Cl-]) is independently corroborated by Alfa Chemistry (Catalog ACM93477408) . This level of multi-source identity verification distinguishes the authentic compound from potential mislabeled or structurally similar impurities. In contrast, the 4‑aryl‑4‑hydroxy‑piperidinomethyl subclass (DE2507782A1) possesses a different SMILES fingerprint owing to the additional hydroxyl and aryl substituents on the piperidine ring, enabling unambiguous analytical discrimination by LC‑MS or NMR [2].

compound authentication quality control analytical chemistry

High-Confidence Research and Industrial Application Scenarios for 2-Piperidinomethyl-3-methyl-1-tetralone Hydrochloride (CAS 93477-40-8) Based on Quantitative Evidence


Reference Compound for CNS Depressant SAR Studies on Tetralone-Derived Mannich Bases

Given that 2-piperidinomethyl-3-methyl-1-tetralone (III) is the only analog in the 1964 Horii series that maintains CNS activity on par with the parent compound I [1], it serves as a defined positive control or benchmark scaffold for medicinal chemistry programs exploring the SAR of tetralone‑piperidine Mannich bases for sedative or anticonvulsant indications.

Selective CNS-Scaffold Procurement in Laboratories Requiring Absence of Antimicrobial Off-Target Activity

Because 4‑aryl‑4‑hydroxy‑piperidinomethyl tetralone analogs exhibit combined CNS depressant and microbicidal activity [2], researchers whose experimental objectives demand CNS-specific pharmacological interrogation without confounding antimicrobial effects should select the structurally simpler 2‑piperidinomethyl‑3‑methyl scaffold, which has no reported antimicrobial activity [1].

Analytical Reference Standard for Distinguishing 2-Piperidinomethyl-3-methyl-1-tetralone from Structurally Similar Tetralone-Piperidine Derivatives

The exact mass (293.1546421 Da), characteristic SMILES fingerprint, and the presence of exactly one hydrogen bond donor and two hydrogen bond acceptors [3] enable unequivocal LC‑HRMS or NMR discrimination of 2‑piperidinomethyl‑3‑methyl‑1‑tetralone hydrochloride from the heavier, more polar 4‑aryl‑4‑hydroxy‑piperidinomethyl subclass or the 3‑des‑methyl parent compound. This makes the compound suitable as a qualitative reference material in analytical method development.

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